Palonosetron N-Oxide is derived from palonosetron, which is synthesized through various chemical processes. The compound's chemical identity is confirmed by its CAS number, 813425-83-1, which facilitates its classification and study within chemical databases and literature.
Palonosetron N-Oxide falls under the category of pharmaceutical metabolites. It is classified as a serotonin receptor antagonist and is specifically noted for its role as a metabolite in the pharmacokinetics of palonosetron.
The synthesis of palonosetron N-Oxide involves several chemical reactions that can be carried out under controlled conditions. A common method includes the oxidation of palonosetron using various oxidizing agents.
Technical Details:
Palonosetron N-Oxide has a complex molecular structure characterized by two chiral centers. The most active isomer possesses both chiral centers in the S-configuration. This stereochemistry plays a critical role in its biological activity.
The molecular formula for palonosetron N-Oxide is C_19H_22N_2O_3S, and it has a molecular weight of approximately 362.45 g/mol. Its structure can be represented as follows:
Palonosetron N-Oxide participates in various chemical reactions primarily involving oxidation and reduction processes.
Technical Details:
Palonosetron N-Oxide exerts its effects through competitive antagonism at the 5-HT3 receptor sites in the central nervous system and gastrointestinal tract. By blocking these receptors, it prevents the emetic signals that lead to nausea and vomiting.
The binding affinity of palonosetron N-Oxide to the 5-HT3 receptors is significantly higher than that of older generation antagonists, contributing to its prolonged action and effectiveness in clinical applications .
Palonosetron N-Oxide is typically presented as a white to off-white solid. It has a melting point that varies depending on purity but generally falls within expected ranges for similar compounds.
Palonosetron N-Oxide is primarily used in research related to pharmacology and toxicology. Its role as a metabolite provides insights into the metabolic pathways of palonosetron and assists in understanding drug interactions and effects on human health.
In clinical settings, it aids in evaluating the efficacy of palonosetron as an antiemetic agent, particularly in patients undergoing chemotherapy or surgical procedures where nausea and vomiting are prevalent concerns . Additionally, ongoing studies explore its potential implications in broader therapeutic areas beyond nausea management.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: